molecular formula C25H19N5O3 B10873243 2-[(2-Methylphenoxy)methyl]-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL

2-[(2-Methylphenoxy)methyl]-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL

Cat. No.: B10873243
M. Wt: 437.4 g/mol
InChI Key: ITWUXPJUDOIXKI-UHFFFAOYSA-N
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Description

2-[(2-Methylphenoxy)methyl]-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that combines chromeno, triazolo, and pyrimidine moieties, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylphenoxy)methyl]-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the chromeno moiety: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the triazolo and pyrimidine rings: These can be synthesized through a series of condensation and cyclization reactions.

    Attachment of the 2-methylphenoxy and 3-pyridyl groups: These groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylphenoxy)methyl]-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and may require specific temperatures and pressures to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

2-[(2-Methylphenoxy)methyl]-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL has a wide range of scientific research applications, including:

    Chemistry: The compound’s unique structure makes it a valuable target for synthetic chemists, who can use it as a building block for the development of new materials and molecules.

    Biology: The compound’s potential biological activity makes it a subject of interest for researchers studying cell signaling pathways and other biological processes.

    Medicine: The compound’s potential therapeutic properties make it a candidate for drug development, particularly in the areas of cancer and infectious diseases.

    Industry: The compound’s unique properties make it a potential candidate for use in various industrial applications, such as the development of new catalysts or materials.

Mechanism of Action

The mechanism of action of 2-[(2-Methylphenoxy)methyl]-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL involves its interaction with specific molecular targets and pathways within cells. The compound may bind to specific proteins or enzymes, modulating their activity and affecting various cellular processes. For example, it may inhibit the activity of certain kinases, leading to changes in cell signaling and gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules that feature chromeno, triazolo, and pyrimidine moieties, such as:

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives

Uniqueness

What sets 2-[(2-Methylphenoxy)methyl]-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL apart from similar compounds is its specific combination of functional groups and structural features, which may confer unique biological activity and chemical reactivity

Properties

Molecular Formula

C25H19N5O3

Molecular Weight

437.4 g/mol

IUPAC Name

13-[(2-methylphenoxy)methyl]-9-pyridin-3-yl-2-oxa-12,14,15,17-tetrazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6,11,13,16-heptaen-5-ol

InChI

InChI=1S/C25H19N5O3/c1-15-5-2-3-7-19(15)32-13-21-28-24-23-22(16-6-4-10-26-12-16)18-9-8-17(31)11-20(18)33-25(23)27-14-30(24)29-21/h2-12,14,22,31H,13H2,1H3

InChI Key

ITWUXPJUDOIXKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC2=NN3C=NC4=C(C3=N2)C(C5=C(O4)C=C(C=C5)O)C6=CN=CC=C6

Origin of Product

United States

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